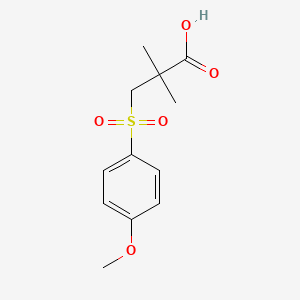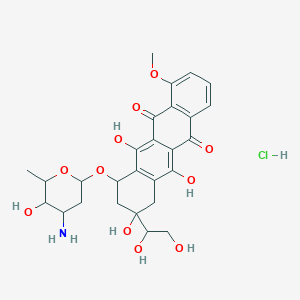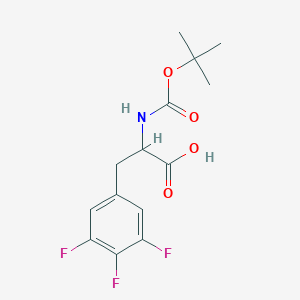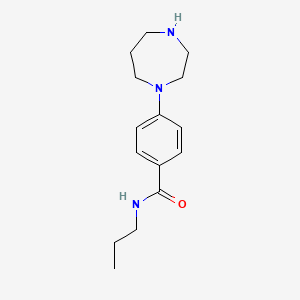
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a methoxybenzenesulfonyl group attached to a dimethylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2,2-dimethylpropanoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxybenzenesulfonyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-Methoxybenzenesulfanyl)-2,2-dimethylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into their functions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activities. The dimethylpropanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
3-(4-Methoxybenzenesulfonyl)propanoic acid: Lacks the dimethyl groups, resulting in different physical and chemical properties.
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid: Contains only one methyl group, affecting its reactivity and applications.
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylbutanoic acid: Has an extended carbon chain, influencing its solubility and interaction with biological targets.
Uniqueness
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the methoxybenzenesulfonyl and dimethylpropanoic acid moieties. This combination imparts distinct physical, chemical, and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C12H16O5S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-12(2,11(13)14)8-18(15,16)10-6-4-9(17-3)5-7-10/h4-7H,8H2,1-3H3,(H,13,14) |
InChIキー |
RYBSALMMUMQGJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)




![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)

